- Preparation of quinolinylmethylidene thiazolone derivatives as hYAK3 proteins inhibitors, World Intellectual Property Organization, , ,
Cas no 97041-63-9 (6-bromo-3-methyl-quinoline)
6-bromo-3-methyl-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-3-methylquinoline
- 6-Brom-3-methyl-chinolin
- 6-bromo-3-methyl-quinoline
- Quinoline,6-bromo-3-methyl
- 6-Bromo-3-methylquinoline (ACI)
- AB49939
- AC8709
- 6-bromo-3-methylquinoline, AldrichCPR
- EN300-5482597
- MFCD09260426
- Quinoline, 6-bromo-3-methyl-
- 97041-63-9
- DB-080451
- SY227329
- J-518378
- AKOS017343846
- CS-0102798
- XDA04163
- DTXSID80588917
- CS-16727
- SCHEMBL5048586
- DTXCID80539681
-
- MDL: MFCD09260426
- Inchi: 1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
- InChI Key: VLKIHAKQTRBPLC-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(N=CC(C)=C2)=CC=1
Computed Properties
- Exact Mass: 220.98400
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.488
- Boiling Point: 313.819°C at 760 mmHg
- Flash Point: 143.593°C
- Refractive Index: 1.654
- PSA: 12.89000
- LogP: 3.30570
6-bromo-3-methyl-quinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-3-methyl-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR307865-1g |
6-Bromo-3-methylquinoline |
97041-63-9 | 98% | 1g |
£280.00 | 2025-02-20 | |
| TRC | B814995-100mg |
6-Bromo-3-methylquinoline |
97041-63-9 | 100mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B814995-250mg |
6-Bromo-3-methylquinoline |
97041-63-9 | 250mg |
$ 282.00 | 2023-04-18 | ||
| TRC | B814995-500mg |
6-Bromo-3-methylquinoline |
97041-63-9 | 500mg |
$ 500.00 | 2023-04-18 | ||
| abcr | AB213286-250 mg |
6-Bromo-3-methylquinoline |
97041-63-9 | 250mg |
€229.00 | 2023-05-06 | ||
| abcr | AB213286-500 mg |
6-Bromo-3-methylquinoline |
97041-63-9 | 500mg |
€365.00 | 2023-05-06 | ||
| abcr | AB213286-1 g |
6-Bromo-3-methylquinoline |
97041-63-9 | 1g |
€594.50 | 2023-05-06 | ||
| abcr | AB213286-2,5 g |
6-Bromo-3-methylquinoline |
97041-63-9 | 2.52,5g |
€1147.00 | 2023-05-06 | ||
| Chemenu | CM144153-250mg |
6-bromo-3-methylquinoline |
97041-63-9 | 95%+ | 250mg |
$178 | 2024-07-18 | |
| Chemenu | CM144153-1g |
6-bromo-3-methylquinoline |
97041-63-9 | 95% | 1g |
$1018 | 2021-08-05 |
6-bromo-3-methyl-quinoline Production Method
Production Method 1
Production Method 2
1.2 reflux
- Process for synthesis of Argatroban impurity, China, , ,
Production Method 3
1.2 55 °C → 90 °C; 16 h, 90 °C
- Aryltriazine derivatives and related compounds as thyroid hormone receptor beta agonist compounds and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of pyrrole, indole, thiophene, pyrazole, imidazole, and isothiazole derivatives as inhibitors of transforming growth factor-beta (TGF-β), World Intellectual Property Organization, , ,
Production Method 5
6-bromo-3-methyl-quinoline Raw materials
6-bromo-3-methyl-quinoline Preparation Products
6-bromo-3-methyl-quinoline Suppliers
6-bromo-3-methyl-quinoline Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 6-bromo-3-methyl-quinoline
Recent Advances in the Study of 6-Bromo-3-methyl-quinoline (CAS: 97041-63-9) and Its Applications in Chemical Biology and Medicine
The compound 6-bromo-3-methyl-quinoline (CAS: 97041-63-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic aromatic compound, characterized by a quinoline core substituted with a bromine atom at the 6-position and a methyl group at the 3-position, exhibits unique physicochemical properties that make it a valuable scaffold for designing bioactive molecules. Recent studies have explored its potential as a building block for synthesizing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the key areas of research involving 6-bromo-3-methyl-quinoline is its role in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against several tyrosine kinases implicated in cancer progression. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic profiles. The bromine substituent was found to be critical for binding to the hydrophobic pocket of the kinase domain, while the methyl group enhanced metabolic stability.
In addition to its applications in oncology, 6-bromo-3-methyl-quinoline has shown promise in antimicrobial drug development. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy as a precursor for synthesizing quinolone-based antibiotics with activity against multidrug-resistant bacterial strains. The study revealed that the bromine atom facilitated interactions with bacterial DNA gyrase, while the methyl group contributed to improved membrane permeability. These findings suggest that 6-bromo-3-methyl-quinoline derivatives could address the growing challenge of antibiotic resistance.
Another emerging application of this compound is in the field of neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience identified 6-bromo-3-methyl-quinoline derivatives as potential modulators of alpha-synuclein aggregation, a pathological hallmark of Parkinson's disease. The researchers employed molecular docking and in vitro assays to demonstrate that these compounds could disrupt protein misfolding and reduce neurotoxicity. The bromine substituent was shown to play a crucial role in stabilizing the compound's interaction with alpha-synuclein fibrils.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable methods for producing 6-bromo-3-methyl-quinoline. A 2023 publication in Organic Process Research & Development described a novel catalytic system for the regioselective bromination of 3-methyl-quinoline, offering higher yields and reduced environmental impact compared to traditional methods. This innovation could facilitate the large-scale production of this valuable intermediate for pharmaceutical applications.
In conclusion, 6-bromo-3-methyl-quinoline (CAS: 97041-63-9) continues to be a molecule of significant interest in chemical biology and medicinal research. Its diverse applications across multiple therapeutic areas, combined with ongoing improvements in synthetic methodologies, position it as a key scaffold for future drug discovery efforts. As research progresses, we anticipate seeing more optimized derivatives of this compound entering preclinical and clinical development stages, potentially leading to novel treatments for various challenging diseases.
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